Ring-Size Comparison: [4.4] Spiro Scaffold vs. [4.5] Spiro Scaffold – Molecular Weight and Calculated Physicochemical Properties
The [3-(hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol scaffold (C₉H₁₇NO₃, MW 187.24 g/mol) is 14.02 g/mol lighter than its direct [4.5]decane analog (C₁₀H₁₉NO₃, MW 201.26 g/mol), corresponding to one fewer methylene unit . This lower molecular weight translates to a reduced calculated logP and a smaller polar surface area (PSA = 61.72 Ų for the target compound vs. a predicted higher PSA for the [4.5] analog due to increased hydrocarbon surface), which can be advantageous when working within Lipinski's Rule of 5 constraints for CNS drug discovery programs [1]. The smaller ring size also reduces the number of rotatable bonds and increases overall scaffold rigidity, potentially enhancing target binding selectivity in constrained binding pockets.
| Evidence Dimension | Molecular weight and predicted physicochemical profile |
|---|---|
| Target Compound Data | MW = 187.24 g/mol; PSA = 61.72 Ų; Formula = C₉H₁₇NO₃ (5-membered cyclopentane spiro ring) |
| Comparator Or Baseline | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol (CAS 63478-84-2): MW = 201.26 g/mol; Formula = C₁₀H₁₉NO₃ (6-membered cyclohexane spiro ring) |
| Quantified Difference | ΔMW = -14.02 g/mol (7.0% lower); one fewer –CH₂– unit; predicted lower logP and smaller hydrophobic surface area |
| Conditions | Calculated molecular properties from standard cheminformatics tools; PSA from ChemSrc database |
Why This Matters
For CNS or fragment-based drug discovery programs with strict molecular weight cutoffs, the 7% lower MW of the [4.4] scaffold can be the decisive factor in maintaining lead-likeness while preserving the spiro-oxazolidine core geometry.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
